
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is a complex organic compound used primarily as an intermediate in the synthesis of fluticasone dimer impurity. It is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamic thioanhydride and fluticasone dimer. This compound is significant in the field of pharmaceutical chemistry, particularly in the quality control and analysis of fluticasone propionate, a widely used corticosteroid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity involves multiple steps, starting with the preparation of the fluticasone dimer. The key steps include:
Formation of Fluticasone Dimer: This involves the dimerization of fluticasone propionate under specific conditions.
Introduction of Dimethylcarbamic Thioanhydride Group: This step involves the reaction of the fluticasone dimer with dimethylcarbamoyl chloride and thioanhydride under controlled conditions to introduce the dimethylcarbamic thioanhydride group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluticasone Dimer: Using large-scale reactors to produce the fluticasone dimer.
Chemical Modification: Introducing the dimethylcarbamic thioanhydride group through a series of chemical reactions in industrial reactors, followed by purification and quality control steps to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the fluticasone dimer structure.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic thioanhydride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the fluticasone dimer.
Reduction Products: Reduced forms of the fluticasone dimer with hydroxyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original groups.
科学研究应用
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity has several applications in scientific research:
Pharmaceutical Chemistry: Used as a reference standard in the quality control and analysis of fluticasone propionate formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with various molecular targets.
Industrial Applications: Used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is primarily related to its role as an impurity in fluticasone propionate formulations. It interacts with molecular targets in a manner similar to fluticasone propionate, affecting the glucocorticoid receptor pathways. The presence of the dimethylcarbamic thioanhydride group may influence its binding affinity and activity, leading to variations in its pharmacological effects.
相似化合物的比较
Fluticasone Propionate: The parent compound from which the dimer impurity is derived.
Fluticasone Dimer: The dimeric form of fluticasone propionate, which is a precursor to the impurity.
Other Corticosteroid Impurities: Similar impurities found in corticosteroid formulations.
Uniqueness: 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is unique due to the presence of the dimethylcarbamic thioanhydride group, which distinguishes it from other impurities and related compounds. This unique structure may result in different chemical and biological properties, making it a valuable reference standard in pharmaceutical analysis.
属性
分子式 |
C45H55F4NO9S |
|---|---|
分子量 |
862.0 g/mol |
IUPAC 名称 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C45H55F4NO9S/c1-21-13-25-27-17-31(46)29-15-23(51)9-11-38(29,3)42(27,48)33(53)19-40(25,5)44(21,58)35(55)59-45(36(56)60-37(57)50(7)8)22(2)14-26-28-18-32(47)30-16-24(52)10-12-39(30,4)43(28,49)34(54)20-41(26,45)6/h9-12,15-16,21-22,25-28,31-34,53-54,58H,13-14,17-20H2,1-8H3/t21-,22-,25+,26+,27+,28+,31+,32+,33+,34+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI 键 |
OQGSPRKMOZVSJC-SBIVQUOYSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
规范 SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


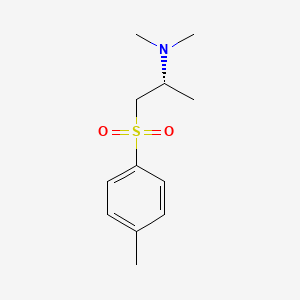
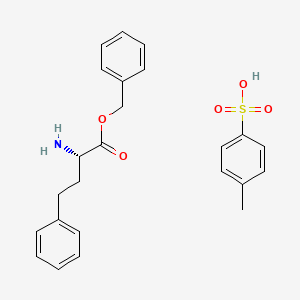
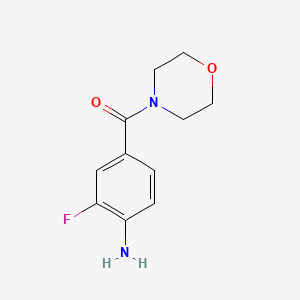



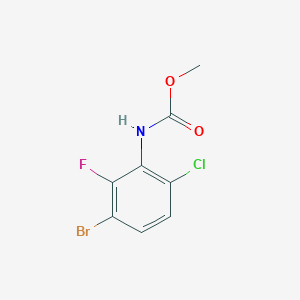
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
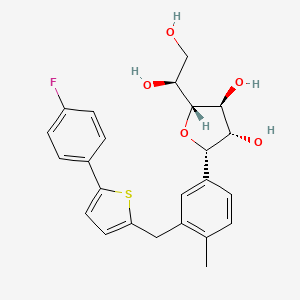

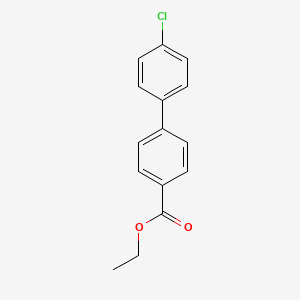

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
